1,3-Oxazinane-2,6-dione
Overview
Description
1,3-Oxazinane-2,6-dione is a cyclic organic compound containing a six-membered ring with oxygen and nitrogen atoms . It is used as a reagent in organic synthesis and as a building block for the creation of other chemical compounds .
Synthesis Analysis
The synthesis of 1,3-Oxazinane-2,6-dione involves a Brønsted acid catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids . The reaction proceeds under metal-free conditions and is promoted by ecofriendly silica-supported HClO4 as the catalyst and methanol as the solvent .
Molecular Structure Analysis
The molecular formula of 1,3-Oxazinane-2,6-dione is C4H5NO3 . It has a molecular weight of 115.09 .
Chemical Reactions Analysis
1,3-Oxazinane-2,6-dione undergoes base-catalyzed decomposition to form various products . It also participates in the intramolecular cyclization of amino acid-derived diazoketones .
Scientific Research Applications
Antimetabolite Properties
1,3-Oxazinane-2,6-dione has been identified as an inhibitor of the growth of Escherichia coli B, acting as an antimetabolite that inhibits the biosynthesis of pyrimidine precursors of nucleic acids. This inhibition is relieved by uridine, cytidine, and partially by uracil, suggesting its specificity in metabolic pathways (Skoda, Flegelová, & Farkaš, 1973).
Catalytic Multicomponent Reactions
1,3-Oxazinane-2,6-dione has been used in catalytic multicomponent reactions. A study describes its use in the synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and CO, showcasing its role in selective and high-yielding chemical transformations (Church, Byrne, Lobkovsky, & Coates, 2007).
Synthesis of Pyrimidine Nucleoside Analogs
Research into the synthesis of pyrimidine nucleoside analogs has utilized 1,3-oxazinane-2,6-dione. This synthesis involves the reaction with ribofuranoses, leading to compounds that exhibit moderate growth inhibition of various cancer cells, indicating potential applications in medicinal chemistry (Chwang, Wood, Parkhurst, Nesnow, Danenberg, & Heidelberger, 1976).
Cytostatic Activities in Cancer Research
Novel spirocyclic-oxindole compounds based on 1,3-oxazinane derivatives have been synthesized and assessed for their cytostatic activities. Some of these compounds showed significant activity against cancer cell lines, highlighting their potential in cancer therapeutics (Yong, Ung, Pyne, Skelton, & White, 2007).
Synthesis of Chiral Compounds
1,3-Oxazinane-2,6-dione has been used in the synthesis of chiral compounds. A new synthetic method for chiral 1,3-oxazinan-2-ones from carbohydrate derivatives has been reported, indicating its utility in synthesizing complex molecular structures (Ella-Menye, Sharma, & Wang, 2005).
Ring Transform
ations in Organic Chemistry1,3-Oxazinane-2,6-dione derivatives have been used in the synthesis of 5-iminopyrrol-2-one derivatives. This involves a ring transformation process, which is a significant method in organic chemistry for creating novel compounds. The process demonstrates the flexibility of 1,3-oxazinane-2,6-dione in various chemical reactions (Yogo, Hirota, & Maki, 1984).
Safety And Hazards
In terms of safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
1,3-oxazinane-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-1-2-5-4(7)8-3/h1-2H2,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGYIOWEOTVTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204934 | |
Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxazinane-2,6-dione | |
CAS RN |
5638-70-0 | |
Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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